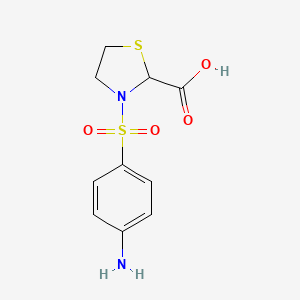

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)sulfonyl-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S2/c11-7-1-3-8(4-2-7)18(15,16)12-5-6-17-9(12)10(13)14/h1-4,9H,5-6,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDFZAVDBWZJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid typically involves the reaction of 4-aminobenzenesulfonic acid with thiazolidine-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, and a catalyst to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives, including 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid, exhibit significant antioxidant properties. For instance, a study reported that derivatives of thiazolidine showed IC50 values indicating their effectiveness in scavenging free radicals, with some compounds achieving notable antioxidant activity in DPPH assays . The molecular interactions of these compounds with free radicals suggest potential applications in developing antioxidant agents.

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production and is a target for skin-whitening agents. The thiazolidine derivatives have been identified as potential tyrosinase inhibitors. In silico studies indicated that modifications at specific positions on the thiazolidine nucleus can enhance inhibitory activity against tyrosinase, with binding affinities suggesting effective interactions with the enzyme . The potential for developing new skin-lightening products based on these findings is significant.

Anticancer Properties

The compound has shown promise in anticancer research. For example, derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. Some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window . The mechanism of action appears to involve apoptosis induction and inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors .

Table 1: Summary of Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 5.5 |

| 4g | MDA-MB-231 | 6.31 | 17.5 |

| 4h | MCF-7 | 3.00 | 10.0 |

Antimicrobial Effects

Thiazolidine derivatives have also been investigated for their antimicrobial properties against various bacterial strains. Studies indicate that certain compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing effective inhibition zones in agar diffusion tests . This suggests potential applications as novel antimicrobial agents in treating bacterial infections.

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4m | E. coli | 12 |

| 4n | S. aureus | 14 |

| 5o | Pseudomonas aeruginosa | 10 |

Wirkmechanismus

The mechanism of action of 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic Acid

- Molecular Formula: C₁₁H₁₃NO₄S₂ (vs. C₁₀H₁₂N₂O₄S₂ for the target compound).

- Substituent : 4-Methylbenzenesulfonyl (electron-withdrawing methyl group) at position 3.

- Key Differences: The methyl group reduces solubility compared to the amino group in the target compound. Increased lipophilicity may enhance membrane permeability but reduce aqueous stability .

Thiazolidine-2-carboxylic Acid

- Molecular Formula: C₄H₇NO₂S.

- Substituent: No sulfonyl group; parent structure with a carboxylic acid at position 2.

- Key Findings: Acts as a substrate for D-amino acid oxidase (DAAO) with rapid isomerization to α-amino acids, enabling stereochemical flexibility . Inhibits proline incorporation in protein synthesis via competitive binding to aminoacyl-tRNA synthetases .

Thiazolidine-4-carboxylic Acid

- Molecular Formula: C₄H₇NO₂S.

- Substituent : Carboxylic acid at position 4 (vs. position 2).

- Key Differences :

D-Amino Acid Oxidase (DAAO) Substrate Activity

- Thiazolidine-2-carboxylic Acid :

- Target Compound: The 4-aminobenzenesulfonyl group may sterically hinder enzyme binding but enhance solubility for improved substrate delivery.

Physicochemical Properties

| Compound | Molecular Weight | Solubility (Predicted) | Key Functional Groups |

|---|---|---|---|

| 3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid | 288.34 g/mol | High (polar sulfonamide and -NH₂) | Sulfonamide, carboxylic acid |

| 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid | 287.35 g/mol | Moderate (lipophilic -CH₃) | Sulfonamide, carboxylic acid |

| Thiazolidine-2-carboxylic acid | 133.17 g/mol | High (small size, -COOH) | Carboxylic acid |

Reaction Kinetics and Stability

- Thiazolidine-2-carboxylic Acid :

- Target Compound :

- The electron-donating -NH₂ group may stabilize intermediates in enzymatic reactions.

Biologische Aktivität

3-(4-Amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid, a thiazolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a thiazolidine ring, an amino group, and a benzenesulfonyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure is significant for its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Carbonic Anhydrases (CAs) : Studies have shown that derivatives of this compound can inhibit carbonic anhydrases, particularly CA IX, which is implicated in cancer progression. The inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells .

- Tyrosinase Inhibition : The compound has demonstrated potential as a tyrosinase inhibitor, which is crucial for melanin production. This property suggests its application in treating hyperpigmentation disorders .

- Antioxidant Activity : Preliminary studies indicate that thiazolidine derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

Carbonic Anhydrase IX Inhibition :

A study focused on new thiazolidine derivatives showed that compound 4e significantly inhibited CA IX with an IC50 value between 10.93 nM and 25.06 nM. It induced apoptosis in MDA-MB-231 cells, evidenced by a substantial increase in annexin V-FITC-positive cells . -

Tyrosinase Activity :

Another study synthesized various thiazolidine derivatives and evaluated their tyrosinase inhibitory activity. Compound 2g exhibited the highest inhibition at a concentration of 20 µM, suggesting its potential use in treating conditions like hyperpigmentation . -

Antioxidant Properties :

Research on thiazolidine derivatives indicated their ability to scavenge free radicals and reduce oxidative stress markers in vitro, highlighting their therapeutic potential in oxidative stress-related diseases .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-amino-benzenesulfonyl)-thiazolidine-2-carboxylic acid and its derivatives?

A two-step protocol is commonly employed:

- Step 1 : Boc protection of the carboxylic acid group using EDCI/HOBt coupling reagents in CH₂Cl₂, followed by reaction with an amine and Et₃N for 6–15 hours.

- Step 2 : Deprotection with TFA in CH₂Cl₂ (1–8 hours), neutralization with NaHCO₃, and purification via silica gel column chromatography (hexane/ethyl acetate gradient). Yield optimization requires careful control of reaction time and stoichiometry .

- Key analytical tools: ¹H NMR and mass spectrometry (MS) for structural confirmation.

Q. How can researchers characterize the stereochemical purity of thiazolidine derivatives?

- Use ¹H NMR to resolve diastereotopic protons or coupling constants indicative of stereochemistry.

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers.

- Circular dichroism (CD) may be applied if chiral centers are sensitive to optical activity.

- Note: Epimerization during synthesis (e.g., in acidic conditions) must be monitored, as seen in related thiazolidine-4-carboxylic acid analogs .

Q. What spectroscopic techniques are critical for structural elucidation?

- ¹H/¹³C NMR : Assign peaks for sulfonyl (-SO₂), amino (-NH₂), and thiazolidine ring protons.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₁N₂O₄S₂).

- IR spectroscopy : Identify carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Variation of substituents : Replace the 4-aminobenzenesulfonyl group with electron-withdrawing (e.g., nitro) or bulky groups to assess steric/electronic effects on target binding.

- Thiazolidine ring modifications : Introduce methyl or carboxyl groups at the 4-position to alter ring conformation and hydrogen-bonding capacity.

- Example: In related thiazolidine-4-carboxylic acid derivatives, 3,4,5-trimethoxybenzene substitutions enhanced activity due to improved lipophilicity .

Q. How should researchers address contradictions in biological activity data across studies?

- Purity validation : Use HPLC with UV/vis or MS detection to rule out impurities (e.g., unreacted starting materials or diastereomers).

- Assay conditions : Control for pH, redox environment, and solvent effects (e.g., DMSO concentration).

- Mechanistic studies : Compare ROS-scavenging activity (via DPPH assay) if antioxidant properties are hypothesized, as seen with thiazolidine-4-carboxylic acid in fungal models .

Q. What methodologies resolve challenges in stereoselective synthesis?

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected amino acids to enforce desired configurations.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective sulfonamide formation.

- Dynamic kinetic resolution : Leverage reversible ring-opening of thiazolidine under controlled conditions to favor a single enantiomer .

Q. How can computational tools aid in predicting metabolic stability?

- In silico ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions.

- Docking studies : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify labile sites (e.g., sulfonamide cleavage).

- Validation: Cross-reference with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.